7-Hydroxy Fluphenazine-d8
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Overview
Description
7-Hydroxy Fluphenazine-d8 is a labeled metabolite of Fluphenazine, a phenothiazine derivative used primarily as an antipsychotic agent. The compound is characterized by the presence of deuterium atoms, which are used to trace the metabolic pathways of Fluphenazine in biological systems. The molecular formula of this compound is C22H18D8F3N3O2S, and it has a molecular weight of 461.57 g/mol .
Preparation Methods
The synthesis of 7-Hydroxy Fluphenazine-d8 involves the incorporation of deuterium atoms into the Fluphenazine molecule This can be achieved through various synthetic routes, including the use of deuterated reagents and solventsIndustrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
7-Hydroxy Fluphenazine-d8 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Various substituents can be introduced into the phenothiazine ring system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
7-Hydroxy Fluphenazine-d8 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Fluphenazine.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Fluphenazine.
Medicine: Used in research to understand the therapeutic and side effects of Fluphenazine.
Industry: Applied in the development of new antipsychotic drugs and in quality control processes
Mechanism of Action
The mechanism of action of 7-Hydroxy Fluphenazine-d8 is similar to that of Fluphenazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound also interacts with α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors .
Comparison with Similar Compounds
7-Hydroxy Fluphenazine-d8 can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Another antipsychotic agent with a similar mechanism of action but different side effect profile.
Thioridazine: Known for its antipsychotic properties but with a higher risk of cardiac side effects.
Properties
Molecular Formula |
C22H26F3N3O2S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2/i8D2,9D2,10D2,11D2 |
InChI Key |
XVCSDQAFEIGVBC-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Origin of Product |
United States |
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